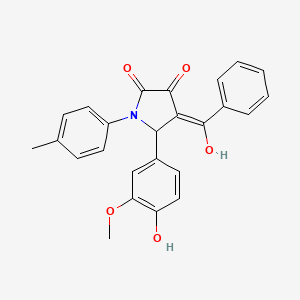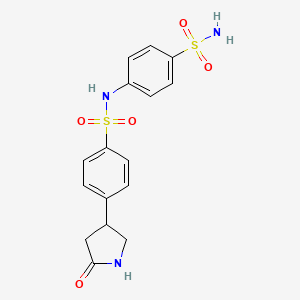![molecular formula C22H29N5O2S B14944159 Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a pyrimidine ring, a piperazine ring, and a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Piperazine Ring Formation: The piperazine ring is usually formed by reacting ethylenediamine with a suitable dihaloalkane.
Thiocarbamoylation: The piperazine derivative is then reacted with thiophosgene to introduce the thiocarbamoyl group.
Esterification: Finally, the benzoate ester is formed by reacting the thiocarbamoyl piperazine derivative with ethyl benzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE would involve large-scale reactors and optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and pH, as well as the use of catalysts to speed up the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiocarbamoyl group, converting it into a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Thiol or amine derivatives.
Substitution: Substituted benzoate esters.
Applications De Recherche Scientifique
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-({[4-(2-METHYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE: Lacks the propyl group, leading to different chemical properties.
ETHYL 4-({[4-(2-METHYL-6-ETHYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE: Contains an ethyl group instead of a propyl group, affecting its reactivity and biological activity.
Uniqueness
ETHYL 4-({[4-(2-METHYL-6-PROPYL-4-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H29N5O2S |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
ethyl 4-[[4-(2-methyl-6-propylpyrimidin-4-yl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H29N5O2S/c1-4-6-19-15-20(24-16(3)23-19)26-11-13-27(14-12-26)22(30)25-18-9-7-17(8-10-18)21(28)29-5-2/h7-10,15H,4-6,11-14H2,1-3H3,(H,25,30) |
Clé InChI |
SDASFHXLRCDLHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=N1)C)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)

![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
![2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid](/img/structure/B14944117.png)
![5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)


